molecular formula C12H16N4O2 B12761338 5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione CAS No. 112500-72-8

5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione

Cat. No.: B12761338
CAS No.: 112500-72-8
M. Wt: 248.28 g/mol
InChI Key: JDRTZSBOSALQLW-UHFFFAOYSA-N
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Description

5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in disease pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione typically involves the condensation of appropriate pyrimidine derivatives with isopropylamine under controlled conditions. One common method includes the reaction of 1,3-dimethylbarbituric acid with isopropylamine in the presence of a suitable catalyst and solvent, followed by cyclization to form the desired pyrido[4,3-d]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Scientific Research Applications

5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in DNA repair and cell cycle regulation. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione
  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • Pyrano[2,3-d]pyrimidine-2,4-dione

Uniqueness

5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamino group enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to similar compounds .

Properties

CAS No.

112500-72-8

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

1,3-dimethyl-5-(propan-2-ylamino)pyrido[4,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H16N4O2/c1-7(2)14-10-9-8(5-6-13-10)15(3)12(18)16(4)11(9)17/h5-7H,1-4H3,(H,13,14)

InChI Key

JDRTZSBOSALQLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=CC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

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